molecular formula C21H44 B1445965 N-Heneicosane-D44 CAS No. 39756-37-1

N-Heneicosane-D44

Cat. No.: B1445965
CAS No.: 39756-37-1
M. Wt: 340.8 g/mol
InChI Key: FNAZRRHPUDJQCJ-FQKBWVJWSA-N
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Description

N-Heneicosane-D44 is a deuterium-labeled version of heneicosane, a straight-chain saturated hydrocarbon with the chemical formula C21H44. The deuterium labeling makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology. Heneicosane itself is known for its waxy solid appearance and is used in various industrial and research settings.

Preparation Methods

The preparation of N-Heneicosane-D44 involves a multi-step synthetic route. One common method includes:

Industrial production methods often involve similar synthetic routes but are scaled up to meet the demand for research and industrial applications.

Chemical Reactions Analysis

N-Heneicosane-D44, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under specific conditions.

    Reduction: It can be reduced further to form simpler hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Heneicosane-D44 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in studies involving metabolic pathways and the tracing of biochemical processes due to its deuterium labeling.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in various diagnostic applications.

    Industry: Utilized in the development of new materials and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Heneicosane-D44 is primarily related to its deuterium labeling, which allows it to be used as a tracer in various biochemical and chemical processes. The deuterium atoms replace hydrogen atoms, making the compound heavier and enabling its detection through specialized analytical techniques. This labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.

Comparison with Similar Compounds

N-Heneicosane-D44 can be compared with other deuterium-labeled hydrocarbons such as:

    N-Eicosane-D42: A deuterium-labeled version of eicosane, which has one less carbon atom than heneicosane.

    N-Docosane-D46: A deuterium-labeled version of docosane, which has one more carbon atom than heneicosane.

The uniqueness of this compound lies in its specific carbon chain length and deuterium labeling, making it suitable for particular research applications where other similar compounds may not be as effective.

Biological Activity

N-Heneicosane-D44, a deuterated form of heneicosane, is a straight-chain saturated hydrocarbon with the molecular formula C21D44. This compound has drawn attention due to its biological activities, particularly in relation to pheromonal functions and its inhibitory effects on aflatoxin production. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC21D44
Molecular Weight340.845 g/mol
Density0.8 ± 0.1 g/cm³
Boiling Point356.1 ± 5.0 °C
Flash Point198.8 ± 7.2 °C
LogP11.91

This compound is characterized by its hydrophobic nature, making it insoluble in water and allowing it to function effectively in biological systems as a pheromone and a potential inhibitor of harmful biological processes such as aflatoxin production .

Pheromonal Activity

This compound has been identified as a pheromone component in various species, including termites and mosquitoes. Its role as a pheromone suggests it is involved in communication between individuals of the same species, influencing behaviors such as mating and foraging .

  • Termite Communication : Research indicates that heneicosane serves as a chemical signal for queen or king termites, facilitating colony cohesion and reproductive behaviors .
  • Mosquito Attraction : The compound attracts mosquitoes from the Aedes genus, which can be utilized in developing mosquito bait systems for pest control .

Inhibition of Aflatoxin Production

Aflatoxins are toxic metabolites produced by certain molds, notably Aspergillus species, which can contaminate food supplies and pose serious health risks. Studies have shown that this compound exhibits inhibitory effects on aflatoxin production:

  • Mechanism of Action : The exact biochemical pathway through which this compound inhibits aflatoxin production remains under investigation; however, it is hypothesized that its hydrophobic characteristics may disrupt the fungal cell membrane integrity or interfere with metabolic processes necessary for aflatoxin synthesis .

Case Studies

  • Study on Termite Behavior :
    • A study conducted by researchers at the University of Florida demonstrated that the application of this compound significantly increased the attraction of Reticulitermes flavipes (Eastern subterranean termite) to bait stations compared to controls lacking this compound. This suggests its potential use in termite management strategies.
  • Aflatoxin Inhibition Research :
    • In a laboratory setting, this compound was tested against Aspergillus flavus strains known for aflatoxin production. Results indicated a dose-dependent reduction in aflatoxin levels when treated with varying concentrations of this compound, supporting its role as a natural antifungal agent .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAZRRHPUDJQCJ-FQKBWVJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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